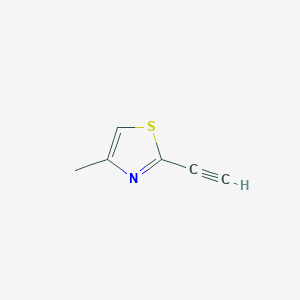

2-Ethynyl-4-methylthiazole

Description

Properties

IUPAC Name |

2-ethynyl-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c1-3-6-7-5(2)4-8-6/h1,4H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXICJSRJEHQZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Ethynyl-4-methylthiazole: A Technical Guide for Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the primary synthetic routes to 2-ethynyl-4-methylthiazole, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The convergence of the bioisosteric thiazole ring and the versatile terminal alkyne handle makes this molecule a valuable precursor for generating diverse compound libraries via reactions such as 'click' chemistry, Sonogashira couplings, and acetylide additions. We will dissect two robust and field-proven synthetic strategies: the Sonogashira cross-coupling of a halogenated thiazole precursor and the Bestmann-Ohira homologation of a thiazole-2-carbaldehyde. This document furnishes detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to empower researchers in selecting and executing the optimal synthesis for their specific application.

Introduction: The Strategic Value of the this compound Scaffold

The 4-methylthiazole moiety is a privileged structure in drug discovery, appearing in numerous FDA-approved pharmaceuticals where it often serves as a stable, electron-rich bioisostere for amide or phenyl groups, enhancing metabolic stability and modulating pharmacokinetic properties. The 2-ethynyl group is a uniquely powerful functional handle. Its linear geometry and high reactivity allow for precise, directional extension of the molecular framework. This combination makes this compound an ideal starting point for constructing novel chemical entities with potential therapeutic applications, from kinase inhibitors to antimicrobial agents. The successful synthesis of this building block is therefore a critical enabling step in many drug development programs.

Retrosynthetic Analysis

Two primary retrosynthetic disconnections guide the synthesis of this compound. The first approach involves the formation of the alkyne's C-C bond via a palladium-catalyzed cross-coupling reaction. The second strategy builds the alkyne from an aldehyde precursor through a one-carbon homologation.

Caption: Retrosynthetic pathways for this compound.

Pathway I: Sonogashira Cross-Coupling Strategy

This pathway is arguably the most common and modular approach. It relies on the well-established Sonogashira reaction to couple a 2-halo-4-methylthiazole with a protected terminal alkyne, followed by a deprotection step.[1] The use of (trimethylsilyl)acetylene is advantageous as it prevents self-coupling of the terminal alkyne and simplifies purification of the intermediate.

Principle & Mechanism

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3]

-

Palladium Cycle: The Pd(0) catalyst undergoes oxidative addition into the 2-bromo-4-methylthiazole C-Br bond.

-

Copper Cycle: Concurrently, copper(I) iodide reacts with the terminal alkyne and a base (typically an amine) to form a highly reactive copper(I) acetylide intermediate.[4]

-

Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.

-

Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Caption: Workflow for the Sonogashira cross-coupling pathway.

Synthesis of Precursor: 2-Bromo-4-methylthiazole

The primary precursor, 2-bromo-4-methylthiazole, is conveniently prepared in a two-step sequence from commercially available starting materials.

4.2.1 Protocol: Hantzsch Synthesis of 2-Amino-4-methylthiazole

The foundational Hantzsch thiazole synthesis provides a reliable method for constructing the thiazole ring itself by condensing a thioamide with an α-haloketone.[5][6]

-

Reaction: Chloroacetone + Thiourea → 2-Amino-4-methylthiazole

-

Reagents & Equipment:

-

Thiourea (1.0 eq)

-

Chloroacetone (1.0 eq)

-

Water

-

Sodium hydroxide (solid)

-

Diethyl ether

-

Round-bottom flask, reflux condenser, mechanical stirrer, separatory funnel

-

-

Procedure:

-

Suspend thiourea (76 g, 1.0 mol) in water (200 mL) in a 500-mL flask equipped for stirring and reflux.

-

With stirring, add chloroacetone (92.5 g, 1.0 mol) dropwise over 30 minutes. The reaction is exothermic, and the solids will dissolve.

-

Heat the resulting yellow solution to reflux for 2 hours.

-

Cool the mixture in an ice bath. While stirring, cautiously add solid sodium hydroxide (200 g) in portions, maintaining a low temperature. An oily layer will form.

-

Transfer the mixture to a separatory funnel and separate the upper oily layer.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the original oil with the ether extracts and dry over solid sodium hydroxide.

-

Filter and remove the ether by distillation. Distill the residual oil under reduced pressure to yield 2-amino-4-methylthiazole as a solid upon cooling (yield: 70-75%).[7]

-

4.2.2 Protocol: Sandmeyer Reaction for 2-Bromo-4-methylthiazole

The Sandmeyer reaction is a classic transformation to convert an aromatic amine into a halide via a diazonium salt intermediate.

-

Reaction: 2-Amino-4-methylthiazole → [Diazonium Salt] → 2-Bromo-4-methylthiazole

-

Reagents & Equipment:

-

2-Amino-4-methylthiazole (1.0 eq)

-

Hydrobromic acid (48%)

-

Sodium nitrite (1.1 eq)

-

Copper(I) bromide (catalytic)

-

Ice, sodium hydroxide solution

-

Beaker, flasks, dropping funnel, filtration apparatus

-

-

Procedure:

-

Prepare a solution of copper(I) bromide in 48% HBr.

-

In a separate flask cooled to 0-5 °C, dissolve 2-amino-4-methylthiazole (11.4 g, 0.1 mol) in 48% HBr.

-

Slowly add an aqueous solution of sodium nitrite (7.6 g, 0.11 mol) dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

Add the cold diazonium salt solution portion-wise to the vigorously stirred copper(I) bromide solution. Effervescence (N₂ gas) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture onto ice and neutralize carefully with a cold sodium hydroxide solution to pH 7-8.

-

Extract the product with dichloromethane (3 x 50 mL), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 2-bromo-4-methylthiazole. Further purification can be achieved by vacuum distillation.

-

Protocol: Sonogashira Coupling

-

Reagents & Equipment:

-

2-Bromo-4-methylthiazole (1.0 eq)

-

(Trimethylsilyl)acetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (4-10 mol%)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as base and solvent)

-

Anhydrous, degassed solvent (e.g., THF or Toluene)

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-methylthiazole (1.78 g, 10 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.2 mmol), and CuI (76 mg, 0.4 mmol).

-

Add anhydrous, degassed triethylamine (20 mL).

-

Add (trimethylsilyl)acetylene (1.18 g, 12 mmol) via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor progress by TLC or GC-MS.

-

Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite to remove catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-((trimethylsilyl)ethynyl)-4-methylthiazole.[2]

-

Protocol: Deprotection of the Trimethylsilyl (TMS) Group

The TMS group is a labile protecting group for terminal alkynes, easily removed under mild basic or fluoride-mediated conditions.[8]

-

Reagents & Equipment:

-

2-((Trimethylsilyl)ethynyl)-4-methylthiazole (1.0 eq)

-

Potassium carbonate (K₂CO₃) (0.2 eq)

-

Methanol (MeOH)

-

Round-bottom flask

-

-

Procedure:

-

Dissolve the TMS-protected alkyne (1.95 g, 10 mmol) in methanol (50 mL).

-

Add potassium carbonate (276 mg, 2 mmol) to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.[9]

-

Remove the methanol under reduced pressure.

-

Add water and extract the product with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully to yield the final product, this compound.

-

Data Summary Table for Sonogashira Pathway

| Step | Key Reagents | Typical Yield | Temperature (°C) | Notes |

| Hantzsch Synthesis | Chloroacetone, Thiourea | 70-75% | Reflux | Exothermic initial addition; requires careful workup.[7] |

| Sandmeyer Reaction | NaNO₂, HBr, CuBr | 60-70% | 0-5 | Diazonium salt is unstable; must be kept cold. |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, TEA | 75-90% | 25-60 | Requires inert atmosphere; amine base is crucial.[10] |

| TMS Deprotection | K₂CO₃, MeOH | >95% | 25 | Mild conditions; other methods like TBAF are also effective. |

Pathway II: Bestmann-Ohira Homologation Strategy

This elegant pathway converts an aldehyde directly into a terminal alkyne with a one-carbon extension, avoiding the use of halogenated precursors and palladium catalysts. It utilizes the Bestmann-Ohira reagent, a stabilized phosphonate ylide.

Principle & Mechanism

The reaction begins with the in-situ generation of the Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate) from the more stable Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) by base-catalyzed cleavage of the acetyl group.[6]

-

A base (K₂CO₃) in methanol generates a methoxide anion, which attacks the acetyl group of the Bestmann-Ohira reagent, releasing the carbanion of dimethyl (diazomethyl)phosphonate.

-

This carbanion acts as a nucleophile, attacking the aldehyde carbonyl carbon of 4-methylthiazole-2-carbaldehyde.

-

The resulting intermediate cyclizes to form an oxaphosphetane, similar to a Wittig reaction.

-

The oxaphosphetane eliminates dimethyl phosphate, yielding a vinyldiazo species.

-

Loss of dinitrogen gas (N₂) generates a vinylidene carbene, which undergoes a 1,2-hydride shift to form the terminal alkyne product.

Caption: Workflow for the Bestmann-Ohira homologation pathway.

Synthesis of Precursor: 4-Methylthiazole-2-carbaldehyde

The key precursor for this route is the aldehyde. A reliable method for its synthesis is the formylation of 2-bromo-4-methylthiazole via a lithium-halogen exchange.

-

Reagents & Equipment:

-

2-Bromo-4-methylthiazole (1.0 eq)

-

n-Butyllithium (n-BuLi) (1.1 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask, low-temperature bath (dry ice/acetone)

-

-

Procedure:

-

Dissolve 2-bromo-4-methylthiazole (1.78 g, 10 mmol) in anhydrous THF (40 mL) in a Schlenk flask under argon.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30 minutes.

-

Add anhydrous DMF (0.93 mL, 12 mmol) dropwise. The reaction is often exothermic.

-

Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract with ethyl acetate (3 x 40 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to yield 4-methylthiazole-2-carbaldehyde.[9]

-

Protocol: Bestmann-Ohira Homologation

-

Reagents & Equipment:

-

4-Methylthiazole-2-carbaldehyde (1.0 eq)

-

Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent) (1.5 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Anhydrous Methanol (MeOH)

-

Round-bottom flask, inert atmosphere setup

-

-

Procedure:

-

To a round-bottom flask under an argon atmosphere, add 4-methylthiazole-2-carbaldehyde (1.27 g, 10 mmol) and anhydrous potassium carbonate (4.14 g, 30 mmol).

-

Add anhydrous methanol (50 mL).

-

Add the Bestmann-Ohira reagent (2.88 g, 15 mmol) dropwise to the stirred suspension at room temperature.

-

Stir the reaction at room temperature. Monitor by TLC for the disappearance of the aldehyde. The reaction is typically complete within 4-12 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether (100 mL).

-

Wash with 5% aqueous sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure.

-

The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate) to afford pure this compound.

-

Data Summary Table for Homologation Pathway

| Step | Key Reagents | Typical Yield | Temperature (°C) | Notes |

| Formylation | 2-Bromo-4-methylthiazole, n-BuLi, DMF | 65-80% | -78 | Requires strictly anhydrous conditions and low temperature. |

| Homologation | Bestmann-Ohira Reagent, K₂CO₃, MeOH | 70-85% | 25 | One-pot procedure under mild, palladium-free conditions. |

Comparative Analysis of Synthesis Routes

| Feature | Sonogashira Pathway | Bestmann-Ohira Pathway |

| Overall Yield | Generally good to excellent. | Good, can be slightly lower due to aldehyde synthesis. |

| Scalability | Highly scalable, but cost of palladium can be a factor. | Scalable; avoids expensive transition metals. |

| Reagent Hazards | Uses toxic palladium catalysts and copper salts. | Bestmann-Ohira reagent is a diazo compound (handle with care). n-BuLi is pyrophoric. |

| Conditions | Requires inert atmosphere for coupling. | Requires inert atmosphere and cryogenic temperatures for aldehyde synthesis; homologation is milder. |

| Modularity | Excellent. The same 2-bromo precursor can be coupled with many different alkynes. | Less modular. The alkyne is installed directly. |

| Purification | Can be challenging to remove all catalyst residues. | Generally cleaner, purification is often straightforward chromatography. |

Recommendation: For discovery chemistry where modularity is key and various alkyne analogs are desired, the Sonogashira pathway is superior. For process chemistry and scale-up where cost and metal contamination are primary concerns, the Bestmann-Ohira pathway presents a compelling, palladium-free alternative.

Conclusion

The synthesis of this compound can be reliably achieved through two distinct, high-yielding chemical pathways. The Sonogashira cross-coupling offers a modular route suitable for library synthesis, while the Bestmann-Ohira homologation provides a robust, metal-free alternative ideal for scale-up operations. The choice of methodology should be guided by the specific project goals, available resources, and scale requirements. This guide provides the foundational protocols and mechanistic understanding necessary for researchers to confidently incorporate this valuable building block into their synthetic programs.

References

-

Ikemoto, N., Liu, J., Brands, K. M. J., McNamara, J. M., & Reider, P. J. (2003). A concise synthesis of a potent cathepsin K inhibitor. Tetrahedron, 59(8), 1317-1325.

-

Gilbert, J. C., & Weerasooriya, U. (1982). Diazoethenes: their attempted synthesis from aldehydes and aromatic ketones by way of the Horner-Emmons modification of the Wittig reaction. A facile synthesis of alkynes. The Journal of Organic Chemistry, 47(10), 1837–1845.

-

Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 1996(06), 521–522.

-

Sinenko, V., Slivchuk, S. R., & Brovarets, V. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 7(4), 147-152.

-

Caddick, S., Delisser, V. M., Doyle, V. E., & Khan, S. (1999). A mild and efficient method for the deprotection of trimethylsilyl alkynes. Tetrahedron, 55(9), 2737-2754.

-

BenchChem. (n.d.). 4-Methylthiazole-2-carbaldehyde. Retrieved from

-

Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

Harrington, C. R., & Moggridge, R. C. G. (1939). The synthesis of 4-methyl-5-formylthiazole. Journal of the Chemical Society, 443-446.

-

Pietruszka, J., & Witt, A. (2006). Synthesis of the Bestmann-Ohira Reagent. Synthesis, 2006(24), 4266-4268.

-

Sigma-Aldrich. (n.d.). Bestmann-Ohira Reagent: Alkynes from Aldehydes. Retrieved from

-

Ohira, S. (1989). Methanolysis of Dimethyl (1-Diazo-2-oxopropyl)phosphonate: Generation of Dimethyl (Diazomethyl)phosphonate and Reaction with Carbonyl Compounds. Synthetic Communications, 19(3-4), 561-564.

-

Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from

-

Roth, G. J., Liepold, B., Müller, S. G., & Bestmann, H. J. (2004). Further Improvements of the Synthesis of Alkynes from Aldehydes. Synthesis, 2004(01), 59-62.

-

Chen, B., Guo, S., Guo, X., Zhang, G., & Yu, Y. (2015). Palladium- and Iron-Catalyzed Divergent Synthesis of 2-Aminothiazoles from Vinyl Azides and Potassium Thiocyanate. Organic Letters, 17(19), 4698–4701.

-

Chen, J., et al. (2016). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 36(9), 2039-2053.

-

Tang, X., Zhu, Z., Qi, C., Wu, W., & Jiang, H. (2016). Copper-Catalyzed Synthesis of 2-Aminothiazoles via C–H/C–S/C–N Bond Formation from Oxime Acetates and Isothiocyanates. Organic Letters, 18(1), 180–183.

-

Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). The Hantzsch Thiazole Synthesis: A New, Mild Method for the Synthesis of 5-Acyl-4-methyl-2-substituted-thiazoles from 3-Substituted-2,4-pentanediones. The Journal of Organic Chemistry, 66(23), 7925–7929.

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

-

BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling Reactions of 2-Ethynylanthracene. Retrieved from

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from

-

Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters, 20(2), 542–545.

-

Luo, Y., et al. (2024). Photoredox and copper cocatalysis enables a domino cyclization of oxime esters and NH4SCN to provide various structurally diverse fully substituted 2-aminothiazoles. The Journal of Organic Chemistry, 89(22), 15187–15196.

-

Dodson, R. M., & King, L. C. (1946). 2-Amino-4-methylthiazole. Organic Syntheses, 26, 6.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

Sources

- 1. Buy 4-Bromo-2-methylthiazole-5-carbaldehyde (EVT-14062359) [evitachem.com]

- 2. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Formylation - Common Conditions [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 7. 4-Methylthiazole-2-carbaldehyde | High-Quality Reagent [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethynyl-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-Ethynyl-4-methylthiazole in Modern Drug Discovery

The thiazole nucleus is a cornerstone of medicinal chemistry, prized for its versatile electronic properties and its ability to engage in critical hydrogen bonding interactions with biological targets. Within this privileged scaffold, this compound emerges as a particularly strategic building block. The presence of a terminal alkyne at the 2-position provides a reactive handle for the facile and modular installation of diverse functionalities, most notably through palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. This attribute has positioned this compound as a valuable precursor in the synthesis of kinase inhibitors and other targeted therapeutics. A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in drug design, synthesis, and formulation development. This guide provides a comprehensive overview of these properties, supported by field-proven experimental insights and methodologies.

Core Physicochemical Properties

A precise understanding of a molecule's physicochemical characteristics is fundamental to its application in drug development. These properties govern its solubility, permeability, metabolic stability, and ultimately, its bioavailability and therapeutic efficacy.

| Property | Predicted/Reported Value | Significance in Drug Development |

| Molecular Formula | C₆H₅NS | Provides the elemental composition. |

| Molecular Weight | 123.18 g/mol | Influences diffusion, membrane transport, and formulation properties. |

| Predicted Melting Point | ~45-55 °C | Important for compound handling, storage, and formulation (e.g., solid dosage forms). |

| Predicted Boiling Point | ~180-190 °C at 760 mmHg | Relevant for purification by distillation and assessing volatility. |

| Predicted Water Solubility | Low | Affects dissolution rate and oral bioavailability. Poor solubility can be a major hurdle in drug development. |

| Predicted LogP | ~1.5 - 2.5 | Indicates lipophilicity, which influences membrane permeability and protein binding. A balanced LogP is often sought. |

| Predicted pKa (basic) | ~2.0 - 3.0 (for the thiazole nitrogen) | Governs the state of ionization at physiological pH, which impacts solubility, receptor binding, and cell penetration. |

Note: Experimental data for some properties of this compound are not widely available in the literature. The predicted values provided are based on computational models and data from structurally similar compounds. Experimental verification is strongly recommended.

Molecular Structure and Reactivity

The unique arrangement of atoms in this compound dictates its chemical behavior and its utility as a synthetic intermediate.

Caption: Structure of this compound highlighting key positions.

The electron-withdrawing nature of the thiazole ring and the sp-hybridized carbons of the ethynyl group render the terminal alkyne proton acidic, facilitating its deprotonation and subsequent participation in coupling reactions. The methyl group at the 4-position provides a degree of steric bulk and can influence the molecule's interaction with protein binding pockets.

Synthesis and Functionalization: The Sonogashira Coupling

The primary application of this compound in drug discovery is its use as a key building block in Sonogashira cross-coupling reactions. This powerful transformation enables the formation of a carbon-carbon bond between the terminal alkyne of the thiazole and an aryl or vinyl halide, providing a modular approach to complex molecule synthesis.

Caption: Workflow for a typical Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide

Causality behind Experimental Choices: The choice of a palladium catalyst with phosphine ligands, such as Pd(PPh₃)₄, is crucial for the oxidative addition step. The copper(I) co-catalyst is essential for the formation of the copper acetylide intermediate, which facilitates the transmetalation step. An amine base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. Anhydrous and anaerobic conditions are critical to prevent catalyst deactivation and unwanted side reactions.

Step-by-Step Methodology:

-

Reaction Setup: To a dry, oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and copper(I) iodide (0.1 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Base Addition: Add anhydrous and degassed solvent (e.g., tetrahydrofuran or toluene) and an anhydrous amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq.) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the aryl halide. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst residues.

-

Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.2-7.4 | s | Thiazole H-5 |

| ¹H | ~3.3-3.5 | s | Ethynyl H |

| ¹H | ~2.4-2.6 | s | Methyl H |

| ¹³C | ~150-155 | - | Thiazole C-2 |

| ¹³C | ~150-155 | - | Thiazole C-4 |

| ¹³C | ~115-120 | - | Thiazole C-5 |

| ¹³C | ~80-85 | - | Ethynyl C (quaternary) |

| ¹³C | ~75-80 | - | Ethynyl C-H |

| ¹³C | ~15-20 | - | Methyl C |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and can vary depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3300 | ≡C-H stretch | Strong, sharp |

| ~2100 | C≡C stretch | Medium to weak, sharp |

| ~1600 | C=N stretch (thiazole ring) | Medium |

| ~1500 | C=C stretch (thiazole ring) | Medium |

| ~2950-2850 | C-H stretch (methyl) | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the expected molecular ion peak [M]⁺ would be at m/z = 123.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for monitoring reaction progress.

Caption: A simplified workflow for HPLC analysis.

Experimental Protocol: Reversed-Phase HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Experimental Determination of Key Physicochemical Properties

For novel compounds, experimental determination of properties like solubility and pKa is crucial for accurate characterization.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

Protocol for Determining pKa (Potentiometric Titration)

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent mixture (e.g., water-methanol).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Conclusion

This compound is a highly valuable and versatile building block in contemporary drug discovery. Its strategic importance is underscored by the utility of its terminal alkyne functionality in constructing complex molecular architectures. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is essential for researchers to fully exploit its potential in the design and synthesis of novel therapeutic agents. The provided protocols offer a robust framework for the synthesis, characterization, and evaluation of this key intermediate and its derivatives, thereby empowering scientists in the pharmaceutical and biotechnology sectors to advance their research and development endeavors.

References

An In-Depth Technical Guide to 2-Ethynyl-4-methylthiazole: A Versatile Building Block in Medicinal Chemistry

Abstract

The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. When functionalized with a terminal alkyne, as in 2-Ethynyl-4-methylthiazole, this heterocyclic compound transforms into a highly versatile building block for drug discovery and development. The terminal alkyne group offers a unique combination of linear geometry, electronic properties, and reactivity, making it an invaluable tool for probing biological systems and constructing complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its chemical identifiers, physicochemical properties, a robust synthesis protocol via Sonogashira cross-coupling, and its significant potential as a kinase inhibitor, particularly targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical entity in their research endeavors.

Core Chemical Identifiers and Properties

Precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility. This compound is identified by a unique set of chemical descriptors.

| Identifier | Value | Source |

| CAS Number | 211940-25-9 | [1] |

| IUPAC Name | 2-ethynyl-4-methyl-1,3-thiazole | N/A |

| Molecular Formula | C₆H₅NS | N/A |

| Molecular Weight | 123.18 g/mol | N/A |

| Canonical SMILES | C#CC1=NC(=CS1)C | N/A |

| InChI Key | Not readily available | N/A |

Synthesis Pathway: The Sonogashira Cross-Coupling Approach

The introduction of the ethynyl group at the C2 position of the thiazole ring is most effectively achieved through a palladium- and copper-co-catalyzed Sonogashira cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, prized for its reliability and functional group tolerance under mild conditions.[2] The logical precursor for this synthesis is a halogenated thiazole, such as 2-bromo-4-methylthiazole.

The causality behind this synthetic choice is rooted in the reaction mechanism. A palladium(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the thiazole. Concurrently, a copper(I) co-catalyst facilitates the deprotonation of a terminal alkyne to form a copper acetylide intermediate. Through a transmetalation step, the acetylide moiety is transferred to the palladium(II) complex, which then undergoes reductive elimination to yield the final product, this compound, and regenerate the active palladium(0) catalyst.[3] Using a silyl-protected alkyne, such as ethynyltrimethylsilane (TMSA), is a common and field-proven strategy to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling) and improve handling.[4] The silyl group is then easily removed in a subsequent step.

Detailed Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol is a representative procedure based on established Sonogashira coupling methodologies and must be performed by trained personnel with appropriate safety precautions.

Materials:

-

2-Bromo-4-methylthiazole (1.0 eq)

-

Ethynyltrimethylsilane (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

-

Copper(I) iodide [CuI] (0.05 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Standard glassware for anhydrous, inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Reaction Setup (Coupling): To a dry, oven-baked Schlenk flask under an argon atmosphere, add 2-bromo-4-methylthiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Solvent and Reagent Addition: Add anhydrous THF via cannula, followed by triethylamine (3.0 eq) and ethynyltrimethylsilane (1.2 eq) via syringe. The choice of an amine base like triethylamine is critical as it serves both as a base to neutralize the HBr formed and as a solvent in some cases.[3]

-

Reaction Execution: Stir the resulting mixture at room temperature. The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

-

Work-up and Isolation (Intermediate): Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude silyl-protected intermediate. This intermediate can be purified by flash column chromatography on silica gel if necessary.

-

Deprotection: Dissolve the crude intermediate in methanol. Add potassium carbonate (K₂CO₃, ~2.0 eq) and stir the mixture at room temperature for 1-3 hours. The progress is monitored by TLC.

-

Final Work-up and Purification: Once the deprotection is complete, remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The final product, this compound, is purified by flash column chromatography on silica gel to yield the pure compound.

-

Validation: The structure and purity of the final product must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Drug Discovery: Inhibition of the TGF-β Signaling Pathway

The terminal alkyne is a powerful pharmacophore, and its incorporation into the thiazole scaffold yields a molecule with significant therapeutic potential. This compound has been identified as a cell-based kinase inhibitor that interferes with the production of TGF-β and activin. This positions the compound as a valuable tool for cancer research and the development of novel anti-tumor agents.

The TGF-β signaling pathway is a critical regulator of cell proliferation, differentiation, apoptosis, and migration.[5] Dysregulation of this pathway is a hallmark of many cancers. In some contexts, TGF-β can act as a tumor suppressor, but in advanced cancers, it often promotes tumor progression, metastasis, and epithelial-mesenchymal transition (EMT).[5]

The signaling is initiated when a ligand (like TGF-β) binds to a type II receptor kinase (TβRII), which then recruits and phosphorylates a type I receptor kinase (TβRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[6] The activated ALK5 propagates the signal by phosphorylating downstream effector proteins, primarily Smad2 and Smad3. Small molecule inhibitors that target the ATP-binding site of the ALK5 kinase domain are therefore highly sought after as therapeutic agents.[5][6] this compound is reported to act as such an inhibitor, selectively targeting receptor kinases like ALK5.

Safety and Handling

As a research chemical, this compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Hazard Information:

-

Signal Word: Danger

-

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store sealed in a dry, cool environment (recommended 2-8°C).

Conclusion

This compound represents a convergence of two powerful motifs in medicinal chemistry: the thiazole ring and the terminal alkyne. Its synthesis is readily achievable through robust and well-understood methodologies like the Sonogashira coupling. The true value of this compound lies in its potential as a targeted therapeutic agent, particularly as an inhibitor of the ALK5 kinase within the TGF-β signaling pathway. For researchers in oncology and drug development, this compound serves as both a valuable research tool to probe pathway dynamics and a promising starting point for fragment-based or lead optimization campaigns. Its utility in click chemistry further expands its applications, allowing for its conjugation to other molecules for targeted delivery or imaging applications.

References

- 1. benchchem.com [benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. benchchem.com [benchchem.com]

- 4. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 5. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGF-β receptor kinase inhibitor enhances growth and integrity of embryonic stem cell–derived endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethynyl-4-methylthiazole: A Keystone Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-containing compounds are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Among these, 2-Ethynyl-4-methylthiazole has emerged as a highly valuable and versatile building block, particularly in the rational design of kinase inhibitors. Its defining feature, a terminal alkyne, serves as a reactive handle for forging carbon-carbon bonds through robust cross-coupling reactions. This guide provides an in-depth examination of the physicochemical properties, synthesis, and applications of this compound, with a focus on its strategic implementation in drug development workflows, underscored by field-proven experimental insights.

Core Physicochemical Properties

This compound is a heterocyclic compound whose structure is primed for synthetic elaboration. The key quantitative data for this molecule are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅NS | [3][4] |

| Molecular Weight | 123.18 g/mol | [4][5] |

| CAS Number | 211940-25-9 | [3][4] |

| Canonical SMILES | CC1=CSC(C#C)=N1 | [5] |

| Storage Conditions | Sealed in dry, 2-8°C | [5] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound is not trivial but can be achieved through established organometallic transformations. A common conceptual pathway involves the installation of the ethynyl group onto a pre-formed 2-halo-4-methylthiazole scaffold.

2.1. Conceptual Synthetic Workflow

A plausible and widely used strategy is the Sonogashira coupling of a protected acetylene, such as (trimethylsilyl)acetylene, with 2-bromo-4-methylthiazole, followed by deprotection of the silyl group.

Causality Behind Experimental Choices:

-

Palladium/Copper Catalysis: The combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is the hallmark of the Sonogashira reaction. The palladium complex orchestrates the catalytic cycle, while the copper(I) salt activates the terminal alkyne, facilitating the coupling under mild conditions.[6][7]

-

Silyl Protection: The use of a trimethylsilyl (TMS) protecting group on the acetylene is a critical strategic choice. It prevents the highly reactive terminal alkyne from undergoing self-coupling (Glaser coupling), ensuring a clean reaction and higher yield of the desired product. The TMS group is easily removed under mild basic or fluoride-mediated conditions.

Caption: Conceptual workflow for the synthesis of this compound.

2.2. Spectroscopic Profile (Expected)

While specific spectra are proprietary, the structural features of this compound allow for a confident prediction of its key spectroscopic signals:

-

¹H NMR: One would expect a sharp singlet for the acetylenic proton (≡C-H) around δ 3.0-3.5 ppm. The methyl protons (-CH₃) would appear as a singlet around δ 2.4-2.6 ppm, and the thiazole ring proton would be a singlet around δ 7.0-7.5 ppm.

-

¹³C NMR: The two alkyne carbons would be visible in the range of δ 70-90 ppm. The thiazole ring carbons and the methyl carbon would appear at their characteristic chemical shifts.

-

IR Spectroscopy: A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch and another sharp band around 2100-2150 cm⁻¹ for the C≡C triple bond stretch would be definitive indicators of the ethynyl group.

Application in Drug Development: A Scaffold for Kinase Inhibitors

The thiazole ring is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bonds and act as a bioisostere for other aromatic systems.[1][8] Its derivatives have shown remarkable success as kinase inhibitors.[2][9]

The unique contribution of this compound is the terminal alkyne, which provides a rigid and linear linker to connect the thiazole core to other pharmacophoric elements designed to occupy the ATP-binding site of protein kinases.[8] This strategic placement allows for the rapid generation of compound libraries to probe structure-activity relationships (SAR).

Caption: Role of the this compound scaffold in a kinase active site.

Exemplary Experimental Protocol: Sonogashira Cross-Coupling

This protocol describes a self-validating system for coupling this compound with an aryl bromide, a cornerstone reaction in the synthesis of kinase inhibitors. The success of the reaction is validated by the consumption of starting materials and the appearance of a new, less polar product on Thin Layer Chromatography (TLC).

Objective: To synthesize a 2-(arylethynyl)-4-methylthiazole derivative.

Materials:

-

This compound (1.0 eq)

-

Aryl Bromide (e.g., 4-bromoanisole, 1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Copper(I) Iodide [CuI] (0.1 eq)

-

Triethylamine (Et₃N), anhydrous (3.0 eq)

-

Toluene, anhydrous (solvent)

Methodology:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq). Seal the flask with a septum.

-

Rationale: The palladium(0) catalyst is sensitive to oxygen and moisture; an inert argon or nitrogen atmosphere is essential to prevent its degradation and ensure catalytic activity.[7]

-

-

Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene via syringe, followed by anhydrous triethylamine.

-

Rationale: Triethylamine acts as both a base to neutralize the HBr generated during the reaction and as a solvent. Anhydrous conditions are critical to prevent side reactions.

-

-

Substrate Addition: Add this compound (1.0 eq) dropwise to the stirred solution at room temperature.

-

Reaction Execution: Heat the reaction mixture to 80 °C and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

-

Rationale: Heating accelerates the rate of reaction. TLC allows for real-time monitoring of the consumption of the starting materials and the formation of the product.

-

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

-

Rationale: Celite filtration is an effective method to remove insoluble palladium and copper salts.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

-

Rationale: Chromatography separates the desired product from any unreacted starting materials, byproducts, and residual catalyst, yielding a pure compound for subsequent characterization and biological testing.

-

Conclusion

This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its defined molecular weight and formula are the starting point for the design of complex molecules with high therapeutic potential. The terminal alkyne functionality, leveraged through robust protocols like the Sonogashira coupling, provides a reliable and efficient route to novel chemical entities. As the demand for targeted therapeutics, especially kinase inhibitors, continues to grow, the utility and importance of this versatile building block in drug discovery pipelines are set to expand.

References

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with Vinyl Trifl

- Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes. (2025). BenchChem.

- Sonogashira Coupling. Organic Chemistry Portal.

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024).

- Synthesis of functionalized alkynes via palladium-catalyzed Sonogashira reactions. (2016). Tetrahedron Letters.

- This compound | CAS:211940-25-9.

- This compound - CAS:211940-25-9. Sunway Pharm Ltd.

- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer. NIH.

- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central.

- Thiazole Derivatives Inhibitors of Protein Kinases.

- 2-ethyl-4-methyl thiazole | C6H9NS | CID 27440. PubChem.

- 2-ethyl-4-methyl thiazole, 15679-12-6. The Good Scents Company.

- 2-Ethyl-4-methylthiazole, ≥98%, FG 15679-12-6. Sigma-Aldrich.

- 211940-25-9|this compound. BLD Pharm.

- 2-Ethyl-4-methylthiazole ≥98%, FG 15679-12-6. Sigma-Aldrich.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.

- Chemical Properties of 2-Ethyl-4-methylthiazole (CAS 15679-12-6). Cheméo.

- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv

- Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. PubMed Central.

- (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives.

- 2-Ethyl-4-Methyl Thiazole CAS 15679-12-6. Zhishang Chem.

Sources

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. en.huatengsci.com [en.huatengsci.com]

- 4. This compound - CAS:211940-25-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. 211940-25-9|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 2-Ethynyl-4-methylthiazole: Commercial Availability, Synthesis, and Application in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethynyl-4-methylthiazole, a versatile building block of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. The guide details its commercial availability, provides a robust, multi-step synthesis protocol with mechanistic insights, and presents a practical guide to its application in drug discovery via Sonogashira coupling. This document is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical and biotechnology sectors, enabling them to leverage the unique properties of this compound in their drug development programs.

Introduction: The Thiazole Moiety in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a highly attractive motif for designing molecules that interact with biological targets. Within the vast chemical space of thiazole derivatives, this compound (CAS No: 211940-25-9) has emerged as a particularly valuable synthetic intermediate. The presence of a terminal alkyne group provides a reactive handle for the facile introduction of molecular diversity through powerful cross-coupling reactions, most notably the Sonogashira coupling. This feature makes it an ideal starting point for the construction of libraries of compounds for structure-activity relationship (SAR) studies, especially in the pursuit of novel kinase inhibitors.[1]

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has been a major focus of modern drug discovery. The 2-aminothiazole core, for instance, is a key structural feature of the potent pan-Src kinase inhibitor Dasatinib.[2] While not a direct precursor to Dasatinib, this compound offers a strategic advantage for creating novel kinase inhibitors by enabling the connection of the thiazole core to various recognition elements that can occupy the ATP-binding site of kinases.

Commercial Availability

This compound is commercially available from several chemical suppliers, facilitating its direct use in research and development without the immediate need for in-house synthesis. Researchers can procure this compound in various quantities, from milligrams to grams, with typical purities suitable for synthetic applications.

| Supplier | CAS Number | Purity | Available Quantities |

| BLD Pharm | 211940-25-9 | ≥95% | 100mg, 1g, 5g |

| Huateng Pharma | 211940-25-9 | ≥97% | Inquire for details |

| Sunway Pharm Ltd | 211940-25-9 | 97% | 25mg, 100mg, 1g, 5g |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound: A Multi-Step Approach

For researchers who require larger quantities or wish to have in-house synthetic capabilities, a reliable multi-step synthesis of this compound can be executed from readily available starting materials. The following protocol is a composite of well-established organic reactions, providing a logical and reproducible pathway to the target molecule.

Synthesis Workflow

The overall synthetic strategy involves a three-step sequence starting from the Hantzsch thiazole synthesis to create the core thiazole ring, followed by a Sandmeyer reaction to introduce a bromine atom at the 2-position, and finally, a Sonogashira coupling with a protected alkyne and subsequent deprotection.

Sources

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis of 2-Ethynyl-4-methylthiazole

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Ethynyl-4-methylthiazole

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Thiazole moieties are foundational scaffolds in numerous pharmaceuticals, and the incorporation of an ethynyl group offers a versatile handle for advanced synthetic transformations, such as Sonogashira couplings and click chemistry, making this molecule a valuable building block for drug discovery.[1][2] Given the absence of extensive published experimental data for this specific molecule, this guide adopts a predictive and comparative methodology, grounded in first principles of spectroscopy and corroborated by data from analogous structures and computational chemistry. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining the causality behind experimental choices. This document serves as a robust predictive reference for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel thiazole derivatives.

Introduction: The Strategic Importance of this compound

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in a wide range of biological interactions.[3][4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[2][4] The functionalization of this core with an ethynyl (acetylenic) group at the 2-position dramatically increases its synthetic utility. The terminal alkyne is a key functional group for creating complex molecular architectures, making this compound a high-value intermediate for constructing novel chemical entities with therapeutic potential.[1]

A thorough spectroscopic characterization is the cornerstone of chemical synthesis, providing unambiguous proof of structure and purity. This guide establishes a complete spectroscopic profile for this compound, enabling researchers to confidently identify and utilize this compound.

Molecular Structure and Predicted Spectroscopic Profile

The structural integrity of a compound is validated through a confluence of spectroscopic techniques. For novel or sparsely documented molecules like this compound, computational chemistry provides an invaluable predictive starting point, which is then confirmed by experimental data.

Caption: A typical workflow for the synthesis and characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of protons in the molecule.

-

Thiazole Proton (H-5): The single proton on the thiazole ring is expected to appear as a singlet in the aromatic region, typically around δ 7.0-7.5 ppm . Its precise shift is influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms and the ethynyl substituent.[5][6]

-

Methyl Protons (-CH₃): The protons of the methyl group at the 4-position will appear as a singlet (due to no adjacent protons) in the aliphatic region, predicted to be around δ 2.4-2.6 ppm .

-

Acetylenic Proton (≡C-H): The terminal alkyne proton is highly characteristic and is expected to appear as a sharp singlet around δ 3.0-3.5 ppm . This upfield shift relative to aromatic protons is due to the magnetic anisotropy of the triple bond.[7]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon backbone, with five distinct signals anticipated.

-

Thiazole Carbons (C-2, C-4, C-5): These sp²-hybridized carbons are expected in the range of δ 115-165 ppm . C-2, bonded to both nitrogen and the ethynyl group, will be the most downfield. C-4, attached to the methyl group, and C-5 will appear at higher fields within this range.[8][9]

-

Alkynyl Carbons (C≡C): The two sp-hybridized carbons of the ethynyl group will resonate in the range of δ 70-90 ppm . The carbon attached to the thiazole ring (Cα) will be slightly more downfield than the terminal carbon (Cβ).[7]

-

Methyl Carbon (-CH₃): This sp³-hybridized carbon will appear furthest upfield, typically in the range of δ 15-20 ppm .

Table 1: Summary of Predicted NMR Data

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| Thiazole H-5 | 7.0 - 7.5 | ~115 - 125 | Singlet |

| Methyl (-CH₃) | 2.4 - 2.6 | ~15 - 20 | Singlet |

| Acetylenic (≡C-H) | 3.0 - 3.5 | ~70 - 80 (Cβ) | Singlet |

| Thiazole C-2 | - | ~150 - 165 | - |

| Thiazole C-4 | - | ~145 - 155 | - |

| Acetylenic (C≡) | - | ~80 - 90 (Cα) | - |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted Key Vibrational Frequencies

-

≡C-H Stretch: A sharp, weak-to-medium intensity band is expected around 3300 cm⁻¹ , which is highly characteristic of a terminal alkyne.[10]

-

C≡C Stretch: A medium intensity band is predicted in the range of 2100-2150 cm⁻¹ . The conjugation with the thiazole ring may slightly lower this frequency.

-

C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretching from the thiazole ring will appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹), while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹ (e.g., 2900-2980 cm⁻¹).[11][12]

-

C=N and C=C Ring Vibrations: The thiazole ring will exhibit several characteristic stretching vibrations in the fingerprint region, typically between 1400-1650 cm⁻¹ .[13][14]

Table 2: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Sharp, Medium |

| Alkyne | C≡C Stretch | 2100 - 2150 | Medium |

| Thiazole Ring | C-H Stretch | 3050 - 3100 | Medium-Weak |

| Methyl Group | C-H Stretch | 2900 - 2980 | Medium |

| Thiazole Ring | C=N / C=C Stretch | 1400 - 1650 | Strong-Medium |

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Spectrum: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass and Fragmentation Pattern

-

Molecular Ion (M⁺•): The molecular formula is C₆H₅NS. The calculated monoisotopic mass is 123.0143 Da . High-Resolution Mass Spectrometry (HRMS) should detect a molecular ion peak [M+H]⁺ at m/z 124.0221 or [M]⁺• at m/z 123.0143, confirming the elemental composition.[8]

-

Fragmentation: Thiazoles typically exhibit stable molecular ions.[15] Key fragmentation pathways may include:

-

Loss of the acetylenic proton or the entire ethynyl group.

-

Cleavage of the thiazole ring, a characteristic fragmentation pattern for this heterocyclic system.[16]

-

Caption: Simplified potential fragmentation pathways for this compound.

Experimental Protocol: HRMS (ESI-TOF) Data Acquisition

-

Sample Preparation: Prepare a dilute solution (~10-50 µM) of the compound in a suitable solvent like methanol or acetonitrile.[17]

-

Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode using a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap instrument. An internal or external calibrant is used to ensure high mass accuracy (<5 ppm).[17]

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system.

Predicted Electronic Transitions

The conjugated system of this compound, comprising the thiazole ring and the ethynyl group, acts as the chromophore. This system is expected to absorb UV radiation, leading to π → π* transitions. Based on analogous aromatic and heterocyclic systems, the primary absorption maximum (λ_max) is predicted to be in the 250-290 nm range.[11][18] The exact position and intensity of the absorption bands are dependent on the solvent used.

Experimental Protocol: UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at λ_max.

-

Baseline Correction: Use a cuvette filled with the pure solvent to record a baseline spectrum.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.

Conclusion

This guide provides a detailed, predictive spectroscopic blueprint for the characterization of this compound. By integrating foundational spectroscopic principles with data from analogous structures, we have established the expected NMR, IR, MS, and UV-Vis signatures. The provided protocols offer a standardized and self-validating approach for experimental verification. This comprehensive analysis serves as an essential tool for researchers, enabling the unambiguous identification of this versatile chemical building block and facilitating its application in the advancement of drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. mdpi.com [mdpi.com]

- 11. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 12. researchgate.net [researchgate.net]

- 13. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijarbs.com [ijarbs.com]

- 15. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Theoretical Analysis of 2-Ethynyl-4-methylthiazole: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical methodologies used to characterize the molecular structure and electronic properties of 2-ethynyl-4-methylthiazole, a heterocyclic compound of significant interest in medicinal chemistry. Given the scarcity of direct experimental and theoretical data on this specific molecule, this document serves as a practical whitepaper, outlining a robust computational protocol based on established quantum chemical methods applied to analogous thiazole derivatives. We will delve into the rationale behind the selection of computational models, predict key structural and spectroscopic parameters, and discuss the interpretation of these results in the context of drug design and development. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical studies for the rational design of novel therapeutics.

Introduction: The Significance of Thiazoles in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisosteric replacement for other aromatic systems. The introduction of an ethynyl group at the 2-position and a methyl group at the 4-position of the thiazole ring, as in this compound, offers exciting avenues for therapeutic innovation. The ethynyl moiety, in particular, serves as a versatile synthetic handle for the construction of more complex molecules, often utilized in "click chemistry" and Sonogashira coupling reactions to generate libraries of potential drug candidates.

Understanding the intrinsic structural and electronic characteristics of this compound is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. Theoretical studies, primarily employing Density Functional Theory (DFT), provide a powerful and cost-effective means to elucidate these properties at the atomic level, guiding the synthetic efforts and accelerating the drug discovery pipeline.

Computational Methodology: A Self-Validating Protocol

In the absence of extensive experimental data for this compound, we propose a computational protocol that has demonstrated high accuracy and reliability in studies of similar thiazole derivatives.[1][2][3] The choice of methodology is guided by the principles of balancing computational cost with the desired accuracy for key molecular properties.

Software and Theoretical Framework

All calculations will be performed using a widely recognized quantum chemistry software package, such as Gaussian.[4] The primary theoretical framework will be Density Functional Theory (DFT), which has proven to be a robust method for studying the electronic structure of organic molecules.[2][5] Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, will be employed. This functional is well-regarded for its ability to accurately predict geometries and vibrational frequencies for a wide range of molecules.[3][6]

To ensure a comprehensive description of the electronic structure, the 6-311++G(d,p) basis set will be utilized. This basis set is of split-valence, triple-zeta quality and includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This level of theory is crucial for accurately modeling systems with lone pairs and pi-electrons, such as the thiazole ring.

Geometry Optimization and Vibrational Analysis

The first step in our theoretical investigation is to determine the equilibrium geometry of this compound. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to all atomic coordinates. The absence of imaginary frequencies in the subsequent vibrational frequency calculation will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Vibrational frequency analysis serves a dual purpose. Firstly, it validates the optimized geometry. Secondly, it provides theoretical infrared (IR) and Raman spectra, which can be directly compared with experimental data for validation purposes.[7] The calculated vibrational modes will be assigned based on their corresponding atomic displacements.

Electronic Structure Analysis

To gain insights into the reactivity and electronic properties of the molecule, a series of analyses will be performed on the optimized geometry:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors of a molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule, including charge transfer interactions.

The following diagram illustrates the proposed computational workflow:

Caption: A workflow diagram illustrating the key steps in the theoretical study of this compound.

Predicted Molecular Structure and Properties

Based on the proposed computational protocol, we can predict the key structural and electronic properties of this compound. These theoretical values provide a foundational understanding of the molecule's characteristics.

Optimized Molecular Geometry

The optimized geometry of this compound is expected to be planar, with the thiazole ring, ethynyl group, and methyl group lying in the same plane. The predicted bond lengths and angles are crucial for understanding the molecule's shape and steric profile.

The following diagram depicts the optimized structure with atom numbering:

Sources

- 1. researchgate.net [researchgate.net]

- 2. bond_lengths | Department of Chemistry | UZH [chem.uzh.ch]

- 3. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation cont ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07232H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. theorchem.ru [theorchem.ru]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazole Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged structures" serve as versatile scaffolds for the development of new drugs. Among these, the thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, holds a preeminent position.[1][2][3][4] Its prevalence is not coincidental; the unique electronic and steric properties of the thiazole moiety make it an invaluable component in designing molecules that can effectively interact with biological targets. This guide provides a detailed exploration of the biological significance of the thiazole ring, from its fundamental physicochemical properties to its role in market-approved drugs and its future potential in drug discovery.